5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide
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Overview
Description
5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methoxy, and carbamoyl groups
Preparation Methods
The synthesis of 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions typically include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Scientific Research Applications
5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antifungal agent.
Organic Synthesis: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
When compared to similar compounds, 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include:
- 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C31H28N4O4S |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C31H28N4O4S/c1-19-10-8-9-13-24(19)35-27(36)18-40-31-23(17-32)29(21-14-15-25(38-3)26(16-21)39-4)28(20(2)33-31)30(37)34-22-11-6-5-7-12-22/h5-16H,18H2,1-4H3,(H,34,37)(H,35,36) |
InChI Key |
PHBXCQHBDGMLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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